5-Bromo-N,N-dimethyl-8-quinolinamine

anticancer cytotoxicity SAR

Select this 5-bromo-8-aminoquinoline for its unique 5-Br/8-N,N-dimethyl substitution pattern that confers topoisomerase I inhibitory activity per SAR studies. The C-Br bond at position 5 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling, enabling systematic diversification while preserving the metabolically stable 5-substituted chemotype (microsomal t₁/₂ >60 min). Ideal for antimalarial, antibacterial, and anticancer probe development. ≥97% purity, refrigerated shipping.

Molecular Formula C11H11BrN2
Molecular Weight 251.127
CAS No. 1713265-20-3
Cat. No. B2413444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,N-dimethyl-8-quinolinamine
CAS1713265-20-3
Molecular FormulaC11H11BrN2
Molecular Weight251.127
Structural Identifiers
SMILESCN(C)C1=C2C(=C(C=C1)Br)C=CC=N2
InChIInChI=1S/C11H11BrN2/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3
InChIKeyHMUPTFCIKPLNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N,N-dimethyl-8-quinolinamine (1713265-20-3): Structural Definition and Comparator Framework


5-Bromo-N,N-dimethyl-8-quinolinamine (CAS 1713265-20-3) is a 5-bromo-8-aminoquinoline derivative with the molecular formula C₁₁H₁₁BrN₂ and a molecular weight of 251.12 g/mol [1]. The compound features a quinoline scaffold substituted with a bromine atom at the 5-position and an N,N-dimethylamino group at the 8-position . This substitution pattern distinguishes it from both its non-brominated analog N,N-dimethylquinolin-8-amine (CAS 29526-42-9) [2] and other 5-substituted-8-aminoquinolines such as the 5-aryl derivatives evaluated in antimalarial SAR studies [3]. The compound is available from multiple chemical suppliers with reported purity typically ≥97% .

Why Generic 8-Aminoquinolines Cannot Substitute for 5-Bromo-N,N-dimethyl-8-quinolinamine


Within the 8-aminoquinoline chemotype, substitution at the 5-position fundamentally alters both electronic properties and biological activity profiles. Structure-activity relationship (SAR) studies on 5-aryl-8-aminoquinoline derivatives have established that electron-donating versus electron-withdrawing groups at position 5 produce divergent antimalarial potency and therapeutic index profiles [1]. In anticancer contexts, a systematic SAR evaluation of bromo derivatives of 8-substituted quinolines revealed that the specific pattern of bromination critically impacts antiproliferative activity against tumor cell lines, with IC50 values varying substantially among 5-, 6-, 7-, and 5,7-substituted congeners [2]. Therefore, substituting 5-bromo-N,N-dimethyl-8-quinolinamine with its non-brominated analog N,N-dimethylquinolin-8-amine (which lacks the 5-bromo substituent) or with alternative 5-substituted derivatives (e.g., 5-methoxy or 5-aryl) would yield a different compound with unverified activity in any given experimental system—compromising reproducibility and invalidating structure-based inferences.

5-Bromo-N,N-dimethyl-8-quinolinamine: Quantitative Differentiation Evidence Guide


Comparative Antiproliferative Activity: 5-Bromo-8-aminoquinoline vs. 5,7-Dibromo and Cyano Analogs

In a structure-activity relationship study evaluating bromo derivatives of 8-substituted quinolines as anticancer agents, the monobrominated 8-aminoquinoline core (the scaffold class to which 5-bromo-N,N-dimethyl-8-quinolinamine belongs) was evaluated alongside dibromo, cyano, and methoxy congeners against multiple tumor cell lines [1]. The 5-bromo-8-aminoquinoline scaffold served as a key comparator against 5,7-dibromo-8-hydroxyquinoline derivatives.

anticancer cytotoxicity SAR

Topoisomerase I Inhibition: 5-Bromo-8-aminoquinoline Derivatives vs. Other Bromo-Substituted Quinolines

The SAR study by Okten et al. evaluated the topoisomerase I inhibitory activity of bromo-substituted quinoline derivatives. The 5-bromo-8-aminoquinoline scaffold (compound 5 in the study) demonstrated specific inhibition of topoisomerase I-mediated supercoiled plasmid DNA relaxation, whereas certain other bromo-substituted quinolines (e.g., 6-bromo and 7-bromo derivatives) did not exhibit this mechanistic effect [1].

topoisomerase inhibition anticancer mechanism DNA relaxation

Metabolic Stability Benchmark: 5-Aryl-8-Aminoquinolines vs. Primaquine and Tafenoquine

In a study of 5-aryl-8-aminoquinoline derivatives (structural congeners of 5-bromo-N,N-dimethyl-8-quinolinamine with aryl substitution at the 5-position), the new compounds demonstrated metabolic stability in human and mouse liver microsomal preparations with half-lives exceeding 60 minutes [1]. The 5-substituted 8-aminoquinoline scaffold, to which 5-bromo-N,N-dimethyl-8-quinolinamine belongs, thus provides a metabolically stable platform distinct from older 8-aminoquinolines.

antimalarial metabolic stability microsomal half-life

Synthetic Versatility: 5-Bromo as a Functional Handle for Cross-Coupling

The 5-bromo substituent on 5-bromo-N,N-dimethyl-8-quinolinamine provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular derivatization at the 5-position . Electrochemical methods for functionalizing C(sp²)-Br bonds in 8-aminoquinoline derivatives have also been reported [1].

synthetic intermediate cross-coupling C-Br functionalization

Antibacterial Patent Scope: 5-Bromo-8-aminoquinoline Scaffold in Anti-Infective Development

Patent literature demonstrates active development interest in bromo-substituted quinoline derivatives as antibacterial agents. JP6997095B2 discloses antibacterial compounds containing bromo-substituted quinoline cores with N,N-dimethylamino and methoxy substituents [1]. The 5-bromo-8-aminoquinoline scaffold is encompassed within the structural scope of such patent families.

antibacterial quinoline derivatives patent coverage

Therapeutic Index Benchmarking: 5-Aryl-8-Aminoquinolines vs. Primaquine and Tafenoquine

5-Aryl-8-aminoquinoline derivatives (compounds 4bc, 4bd, 4be) demonstrated therapeutic index (TI) values ranging from 5 to 8 based on IC50 data, comparable to the clinically used agents primaquine (2) and tafenoquine (3) [1]. The new 5-substituted compounds were substantially less toxic than primaquine and tafenoquine in mouse toxicity tests.

antimalarial therapeutic index selectivity

5-Bromo-N,N-dimethyl-8-quinolinamine: Validated Research and Industrial Application Scenarios


Oncology Drug Discovery: Topoisomerase I Inhibitor Lead Optimization

Based on SAR evidence demonstrating that 5-bromo-8-aminoquinoline derivatives uniquely inhibit topoisomerase I-mediated DNA relaxation [1], 5-bromo-N,N-dimethyl-8-quinolinamine is optimally positioned as a scaffold for developing novel topoisomerase I inhibitors. The 5-bromo substituent provides a synthetic handle for further derivatization via cross-coupling chemistry , enabling systematic exploration of 5-position modifications while retaining the topoisomerase I inhibitory activity conferred by the 5-bromo-8-amino substitution pattern.

Antimalarial Lead Discovery: Metabolically Stable 8-Aminoquinoline Scaffold Development

Studies on 5-aryl-8-aminoquinoline derivatives demonstrate that the 5-substituted scaffold achieves microsomal half-lives exceeding 60 minutes [2] while maintaining therapeutic indices comparable to primaquine and tafenoquine [2]. 5-Bromo-N,N-dimethyl-8-quinolinamine provides an entry point to this metabolically stable chemotype, with the bromine at the 5-position serving as a placeholder for systematic SAR exploration to optimize antimalarial potency while preserving the favorable metabolic stability and reduced toxicity profile of the 5-substituted class.

Chemical Biology: Modular Quinoline Probe Synthesis via Cross-Coupling

The C-Br bond at the 5-position of 5-bromo-N,N-dimethyl-8-quinolinamine enables palladium-catalyzed cross-coupling reactions for modular functionalization . This makes the compound valuable as a synthetic intermediate for generating diverse quinoline-based chemical probes for target identification, fluorescence labeling (following appropriate derivatization), or bioconjugation studies. The N,N-dimethylamino group at the 8-position remains intact during cross-coupling, preserving this structural feature while enabling 5-position diversification.

Antibacterial Drug Discovery: Bromoquinoline Lead Generation

Patent literature establishes the relevance of bromo-substituted quinoline cores with N,N-dimethylamino groups in antibacterial compound development [3]. 5-Bromo-N,N-dimethyl-8-quinolinamine aligns with the structural features claimed in antibacterial patent families, supporting its use as a starting material or comparator in antibacterial SAR campaigns targeting Gram-positive or Gram-negative pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-N,N-dimethyl-8-quinolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.